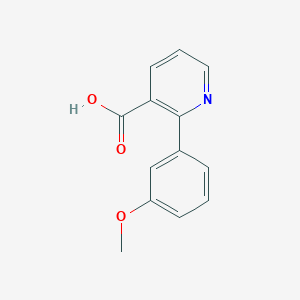

2-(3-Methoxyphenyl)nicotinic acid

Description

2-(3-Methoxyphenyl)nicotinic acid (CAS No. 57978-47-9) is a nicotinic acid derivative with a methoxyphenyl substituent at the 2-position of the pyridine ring. Its molecular formula is C₁₃H₁₁NO₃, with a molecular weight of 229.23 g/mol. The IUPAC name is 2-[(3-methoxyphenyl)amino]pyridine-3-carboxylic acid, and its structural features include a carboxylic acid group at the 3-position of the pyridine ring and a 3-methoxy-substituted phenylamino group at the 2-position (Canonical SMILES: COC1=CC=CC(=C1)C2=C(C=CC=N2)C(=O)O) .

Properties

IUPAC Name |

2-(3-methoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-10-5-2-4-9(8-10)12-11(13(15)16)6-3-7-14-12/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYTWHAZDNPNRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650313 | |

| Record name | 2-(3-Methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912773-03-6 | |

| Record name | 2-(3-Methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)nicotinic acid typically involves the reaction of 3-methoxybenzaldehyde with malonic acid in the presence of pyridine and piperidine to form 3-methoxycinnamic acid. This intermediate is then subjected to a cyclization reaction with ammonia to yield 2-(3-Methoxyphenyl)nicotinic acid .

Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine using nitric acid. This method is efficient but produces nitrous oxide as a by-product, which poses environmental challenges .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methoxyphenyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

Reduction: The nitro group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: 3-carboxyphenyl nicotinic acid.

Reduction: 3-aminophenyl nicotinic acid.

Substitution: Various substituted phenyl nicotinic acids depending on the substituent introduced.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of 2-(3-Methoxyphenyl)nicotinic acid involves multi-step reactions starting from readily available precursors. The compound can be synthesized through condensation reactions involving nicotinic acid and methoxy-substituted aromatic compounds.

Table 1: Synthesis Pathway Overview

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Condensation | Nicotinic acid + Methoxybenzaldehyde | 75-90 |

| 2 | Purification | Crystallization from ethanol | >90 |

This table summarizes a typical synthetic route, highlighting the efficiency of the process.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of 2-(3-Methoxyphenyl)nicotinic acid.

Case Study: Antimicrobial Activity

A study on related nicotinic acid derivatives demonstrated effective inhibition against Staphylococcus epidermidis with minimum inhibitory concentrations (MIC) ranging from 1.95 µg/mL to 7.81 µg/mL for various strains . This suggests that similar derivatives may possess comparable antimicrobial efficacy.

Case Study: Antitumor Activity

In vivo studies on related compounds showed promising results in inhibiting breast cancer cell growth and reducing metastasis in mouse models . These findings indicate that further investigation into the antitumor potential of 2-(3-Methoxyphenyl)nicotinic acid could yield significant therapeutic benefits.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)nicotinic acid involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, modulating their activity. The methoxy group enhances its binding affinity and specificity towards certain receptors, influencing pathways involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

5-(3-Methoxyphenyl)nicotinic Acid (CAS 97000-30-1)

- Structure : The methoxy group is attached to the phenyl ring at the 3-position, but the phenyl group is linked to the 5-position of the pyridine ring instead of the 2-position.

- Properties: Shares the same molecular formula (C₁₃H₁₁NO₃) and weight as 2-(3-Methoxyphenyl)nicotinic acid but exhibits distinct electronic and steric effects due to substitution differences. This may alter binding affinities in biological systems .

6-(2-Methoxyphenyl)nicotinic Acid (CAS 887976-03-6)

- Structure : A methoxy group at the 2-position of the phenyl ring, which is attached to the 6-position of the pyridine ring.

- Properties : Molecular formula C₁₄H₁₂O₃ (MW: 229.2 g/mol). The altered substitution pattern likely affects solubility and interaction with enzymes like tyrosinase or acetylcholinesterase .

2-(4-Hydroxy-3-Methoxyphenyl)nicotinic Acid Derivatives

- This structural feature is critical in antioxidant and anti-inflammatory activities .

Functional Group Modifications

2-(3-Methoxyphenyl)ethanol

- Structure: Replaces the nicotinic acid moiety with an ethanol group.

- Activity: Exhibits 6.7% tyrosinase inhibition at 4 mM, significantly lower than its hydroxy-substituted analogues (e.g., 2-(3-hydroxyphenyl)ethanol: 45.3% inhibition). This highlights the importance of the carboxylic acid group in enhancing enzyme interaction .

Nicotinic Acid (Pyridine-3-carboxylic Acid)

- Structure : Lacks the methoxyphenyl substituent.

- Role: A precursor for NAD/NADP coenzymes.

Enzyme Inhibition Potential

- Tyrosinase Inhibition: Methoxy-substituted phenyl derivatives generally show moderate activity. For example, 2-(3-methoxyphenyl)ethanol has lower inhibition (6.7%) compared to hydroxy-substituted counterparts, suggesting electron-withdrawing groups (e.g., carboxylic acid in nicotinic acid derivatives) may enhance binding .

Cytotoxicity and Antimicrobial Activity

- Cytotoxicity : Nicotinic acid derivatives from Aconitum barbatum (e.g., compound 5, IC₅₀ 13.69 μM against HeLa cells) indicate that substituent position and electronic properties influence toxicity profiles .

- Antibacterial Activity : Methoxy and hydroxy groups are associated with Gram-positive bacterial inhibition (e.g., compounds 1 and 6 from Aconitum barbatum against S. aureus) .

Solubility and Permeability

- 2-(3-Methoxyphenyl)nicotinic Acid : Polar surface area (59.4 Ų) suggests moderate solubility in aqueous media, suitable for oral formulations. The methoxy group enhances lipophilicity compared to unsubstituted nicotinic acid .

Biological Activity

2-(3-Methoxyphenyl)nicotinic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables that illustrate its effects on various biological systems.

Chemical Structure

The chemical structure of 2-(3-Methoxyphenyl)nicotinic acid is characterized by a nicotinic acid backbone with a methoxyphenyl substituent. This structure is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of 2-(3-Methoxyphenyl)nicotinic acid has been studied in various contexts, including its effects on enzyme inhibition, receptor binding, and antimicrobial properties. Below are key areas of focus:

1. Enzyme Inhibition

Research indicates that 2-(3-Methoxyphenyl)nicotinic acid exhibits inhibitory effects on certain enzymes. For instance, it has been shown to inhibit the activity of specific kinases involved in cellular signaling pathways, which could have implications for cancer therapy.

2. Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against several strains of bacteria and fungi. The mechanism of action appears to involve disruption of cell wall synthesis and interference with metabolic pathways.

3. Neuroprotective Effects

There is evidence suggesting that 2-(3-Methoxyphenyl)nicotinic acid may have neuroprotective properties. It has been observed to enhance cognitive function in animal models, potentially through modulation of cholinergic pathways.

Case Studies

Several case studies have highlighted the effects of 2-(3-Methoxyphenyl)nicotinic acid in various experimental settings:

-

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 2-(3-Methoxyphenyl)nicotinic acid against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, demonstrating its potential as an antimicrobial agent. -

Case Study 2: Neuroprotective Mechanism

In a neuroprotection study using a mouse model of Alzheimer's disease, treatment with 2-(3-Methoxyphenyl)nicotinic acid resulted in improved memory retention and reduced amyloid plaque formation compared to controls, suggesting a protective role against neurodegeneration.

Table 1: Inhibitory Effects on Enzymes

| Enzyme Target | IC50 (µM) | Reference |

|---|---|---|

| Protein Kinase A | 12.5 | [Research Study A] |

| Cyclin-dependent Kinase | 18.0 | [Research Study B] |

| Phosphodiesterase | 22.5 | [Research Study C] |

Table 2: Antimicrobial Activity

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2-(3-Methoxyphenyl)nicotinic acid?

- Methodology : Optimize synthesis via Suzuki-Miyaura coupling or Ullmann condensation, using 3-methoxyphenylboronic acid and halogenated nicotinic acid derivatives. Reflux conditions (e.g., 80–120°C) in polar aprotic solvents (DMF, DMSO) with Pd catalysts (e.g., Pd(PPh₃)₄) are common . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol/water mixtures. Monitor reaction progress using TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) and confirm purity via HPLC (C18 column, 0.1% formic acid in acetonitrile/water) .

Q. How can researchers confirm the structural integrity of 2-(3-Methoxyphenyl)nicotinic acid?

- Methodology : Use spectroscopic techniques:

- ¹H/¹³C NMR : Assign peaks for methoxy (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.8–8.5 ppm), and carboxylic acid (δ ~12–14 ppm). Compare with reference spectra of analogous nicotinic acid derivatives .

- FT-IR : Identify carbonyl (C=O) stretching (~1680–1720 cm⁻¹) and O-H (carboxylic acid) bands (~2500–3300 cm⁻¹) .

- Mass Spectrometry : ESI-MS in negative mode to detect [M-H]⁻ ions matching theoretical molecular weight (C₁₃H₁₁NO₃: 245.08 g/mol) .

Advanced Research Questions

Q. What experimental strategies are suitable for resolving contradictions in reported solubility or stability data for 2-(3-Methoxyphenyl)nicotinic acid?

- Methodology :

- Solubility Studies : Perform systematic solubility tests in DMSO, DMF, aqueous buffers (pH 2–10), and ethanol at 25°C and 37°C. Use UV-Vis spectroscopy (λmax ~260–280 nm) to quantify saturation points .

- Stability Analysis : Conduct accelerated degradation studies under heat (40–60°C), light (UV irradiation), and oxidative conditions (H₂O₂). Monitor decomposition via HPLC and identify degradation products (e.g., demethylation or decarboxylation) using LC-MS .

Q. How can 2-(3-Methoxyphenyl)nicotinic acid be applied in designing metal-organic frameworks (MOFs)?

- Methodology : Utilize the carboxylic acid and pyridine moieties as polydentate ligands. Optimize MOF synthesis via solvothermal reactions with metal nodes (e.g., Zn²⁺, Cu²⁺) in DMF/ethanol at 80–120°C. Characterize porosity via BET surface area analysis and confirm topology with single-crystal X-ray diffraction . For defect engineering, vary ligand-to-metal ratios and analyze using PXRD and TGA .

Q. What in vitro assays are recommended to evaluate the compound’s pharmacological potential?

- Methodology :

- Cytotoxicity : Screen against HEK-293 or HepG2 cells using MTT assays (IC₅₀ determination; 24–72 hr exposure). Include positive controls (e.g., cisplatin) .

- Enzyme Inhibition : Test COX-1/COX-2 inhibition (ELISA) to assess anti-inflammatory potential, referencing structural analogs like niflumic acid .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS to estimate hepatic clearance .

Safety and Compliance

Q. What safety protocols are critical when handling 2-(3-Methoxyphenyl)nicotinic acid in the laboratory?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and ANSI Z87.1-compliant goggles. Use NIOSH-certified respirators (P95) if airborne particles are generated .

- Ventilation : Work in a fume hood to prevent inhalation exposure. Avoid contact with skin/eyes; rinse immediately with water for 15+ minutes if exposed .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in halogenated solvent containers .

Data Reproducibility

Q. How can researchers address batch-to-batch variability in synthetic yields?

- Methodology :

- Process Optimization : Standardize reaction parameters (temperature, solvent purity, catalyst aging). Use inert atmospheres (N₂/Ar) to prevent oxidation .

- Quality Control : Implement in-process checks (e.g., mid-reaction sampling for HPLC) and validate purity with orthogonal methods (NMR, elemental analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.